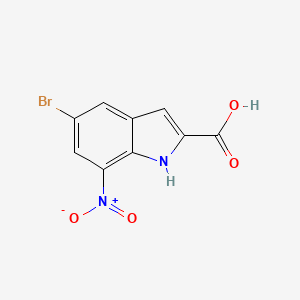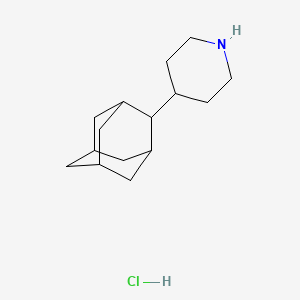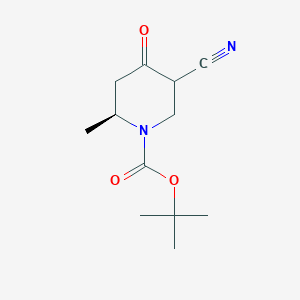![molecular formula C9H22Cl2N2 B11757483 Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C9H21ClN2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 4-methylpiperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride include:
4,4′-Trimethylenedipiperidine: A safer and greener alternative for piperidine in organic reactions.
1,4-Disubstituted Piperidines: These compounds have high selectivity for resistant Plasmodium falciparum and are used in antimalarial research.
Uniqueness
This compound is unique due to its specific structural features and versatile applications. Its ability to undergo various chemical reactions and its potential in pharmaceutical development make it a valuable compound in scientific research and industry .
Propiedades
Fórmula molecular |
C9H22Cl2N2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-(4-methylpiperidin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(8-11(2)3)4-6-10-7-5-9;;/h10H,4-8H2,1-3H3;2*1H |
Clave InChI |
HZFWSPKLWUSEJY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)CN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)



![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)
![1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11757457.png)

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B11757463.png)
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
![3-[(Hydroxyimino)methyl]benzene-1,2-diol](/img/structure/B11757471.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
